molecular formula C18H16N4O2S2 B2458655 N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-05-6

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2458655
CAS RN: 392292-05-6
M. Wt: 384.47
InChI Key: AELCRSNDELGCEO-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, also known as OTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and environmental science. OTB belongs to the family of thiadiazole compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Potential Applications

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that may have applications in various fields of scientific research, particularly in the synthesis of pharmacologically relevant molecules. While the specific compound is not directly mentioned in available literature, related structures provide insights into potential applications:

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B)

    Derivatives similar to the mentioned compound have been synthesized and evaluated for their inhibitory activity against PTP-1B, which is a target for treating type 2 diabetes and obesity. Compounds showing significant inhibition suggest potential applications in developing therapeutic agents for these conditions (Navarrete-Vázquez et al., 2012).

  • Antiallergy Agents

    N-(4-substituted-thiazolyl)oxamic acid derivatives have demonstrated potent antiallergy activity, surpassing traditional agents like disodium cromoglycate. This suggests that related compounds, including the one , could be explored for their antiallergy potential (Hargrave et al., 1983).

  • Synthesis of Benzothiazoles and Thiazolopyridines

    A method involving TEMPO-catalyzed electrolytic C–H thiolation has been developed for synthesizing benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides. Given the structural similarities, the compound of interest might be involved in similar synthetic pathways, contributing to the synthesis of materials and pharmaceuticals (Qian et al., 2017).

  • Anticancer Activity

    Thiourea and urea derivatives containing benzimidazole, akin to the compound of interest, have shown promising anticancer activity, particularly against breast cancer cell lines. This indicates potential research applications in cancer treatment (Siddig et al., 2021).

  • Nematocidal Activity

    Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have exhibited effective nematocidal activities against Bursaphelenchus xylophilus. This suggests that related compounds could be developed as nematicides for agricultural applications (Liu et al., 2022).

properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-12-6-5-9-14(10-12)19-15(23)11-25-18-22-21-17(26-18)20-16(24)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELCRSNDELGCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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